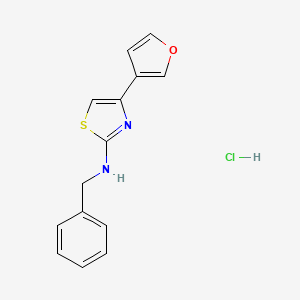

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride is a heterocyclic compound that contains a thiazole ring, a furan ring, and a benzyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with benzyl chloride and furan-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Substitution Reactions

The primary amine group at position 2 of the thiazole ring participates in nucleophilic substitution reactions.

Mechanistic Insight : The lone pair on the amine nitrogen facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from the benzyl and furan groups may influence reaction rates .

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases or heterocyclic adducts.

Key Example : Reaction with furan-3-carboxaldehyde under basic conditions yields extended conjugated systems.

Electrophilic Aromatic Substitution (EAS)

The thiazole and furan rings undergo EAS, though reactivity varies due to electronic effects.

Regioselectivity : The thiazole’s electron-deficient C5 position is more reactive than the furan’s electron-rich C2 .

Oxidation and Reduction

The furan ring and thiazole’s sulfur atom are susceptible to redox reactions.

Note : Over-oxidation of the furan ring can lead to ring-opening products .

Acid-Base Reactions

The hydrochloride salt undergoes neutralization and pH-dependent solubility changes.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Neutralization | NaOH, H₂O, RT | Free base form (N-benzyl-4-(furan-3-yl)thiazol-2-amine) | |

| Protonation | HCl gas, ether | Re-formation of hydrochloride salt |

Applications : Solubility in aqueous systems is critical for pharmaceutical formulations .

Coupling Reactions

Transition metal-catalyzed cross-coupling reactions modify the aromatic systems.

Limitation : Steric bulk from the benzyl group may reduce coupling efficiency .

Cycloaddition Reactions

The thiazole ring participates in [2+3] cycloadditions with dipolarophiles.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | CuI, sodium ascorbate, RT | Triazole-thiazole hybrids |

Application : Modular synthesis of polyheterocyclic scaffolds for drug discovery .

Degradation Pathways

Stability under stress conditions (e.g., heat, light) informs storage and handling protocols.

Applications De Recherche Scientifique

Antimicrobial Activity

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride exhibits significant antimicrobial properties against various pathogens. Thiazole derivatives, including those bearing furan moieties, have been reported to possess potent antibacterial and antifungal activities.

Case Studies and Findings

- A study demonstrated that thiazole derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 µg/mL to 50 µg/mL for different derivatives, indicating their potential as effective antimicrobial agents .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | A. niger, C. albicans |

| Derivative 9d-f | 25 | S. aureus, E. coli |

Anticancer Properties

The anticancer potential of thiazole derivatives has been widely studied, with promising results observed in various cancer cell lines.

Case Studies and Findings

- Research indicates that compounds similar to this compound exhibit cytotoxic effects against human liver hepatocellular carcinoma (HepG2) and other cancer cell lines. For instance, a derivative demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-benzyl derivative | HepG2 | 23.30 ± 0.35 |

| Thiazole-pyridine hybrid | PC3 | 5.71 |

Anticonvulsant Activity

Thiazole compounds have also shown promise in the treatment of epilepsy and related disorders due to their anticonvulsant properties.

Case Studies and Findings

- In a recent study, thiazole-integrated analogues were tested for their anticonvulsant activity in animal models. One specific analogue exhibited a median effective dose significantly lower than standard treatments like ethosuximide, indicating its potential as a therapeutic agent for seizure disorders .

| Compound | Model Used | Effective Dose (mg/kg) |

|---|---|---|

| Thiazole analogue | PTZ model | <20 |

Mécanisme D'action

The mechanism of action of N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell proteins, inducing apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-benzyl-4-(furan-2-yl)thiazol-2-amine: Similar structure but with the furan ring at a different position.

N-benzyl-4-(thiophen-3-yl)thiazol-2-amine: Contains a thiophene ring instead of a furan ring.

N-benzyl-4-(pyridin-3-yl)thiazol-2-amine: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride is unique due to the specific combination of the thiazole, furan, and benzyl groups, which may confer distinct biological activities and chemical properties. The presence of the furan ring, in particular, may enhance its potential as an antimicrobial and anticancer agent compared to similar compounds .

Activité Biologique

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial, antifungal, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

1. Chemical Structure and Properties

This compound features a thiazole ring fused with a furan moiety and a benzyl substituent. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The thiazole ring can inhibit bacterial enzymes, leading to antimicrobial effects, while its interaction with cancer cell proteins may induce apoptosis in malignant cells.

3. Antimicrobial Activity

Research has shown that this compound exhibits substantial antimicrobial properties against various bacterial strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal |

The compound's effectiveness against these pathogens suggests its potential as a therapeutic agent in treating infections.

4. Anticancer Activity

This compound has been studied for its anticancer properties, particularly against various cancer cell lines.

Case Studies

- HepG2 Cell Line : A study demonstrated that derivatives of thiazole exhibited cytotoxic effects on HepG2 cells, indicating potential for liver cancer treatment .

- A2780 Cell Line : Another investigation revealed that the compound reduced the S phase cell population and increased apoptosis in A2780 ovarian cancer cells .

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HepG2 | < 5 | Cytotoxicity |

| A2780 | < 10 | Apoptosis induction |

5. Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in various models. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases .

6. Structure–Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Modifications on the thiazole and furan rings can significantly alter potency and selectivity against different biological targets.

Notable SAR Findings

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity against Gram-positive bacteria .

- Substituent Variations : Changes in the benzyl substituent can lead to variations in anticancer efficacy, as seen in studies comparing different thiazole derivatives .

Propriétés

IUPAC Name |

N-benzyl-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS.ClH/c1-2-4-11(5-3-1)8-15-14-16-13(10-18-14)12-6-7-17-9-12;/h1-7,9-10H,8H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFOKMVMNKXWLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=COC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.